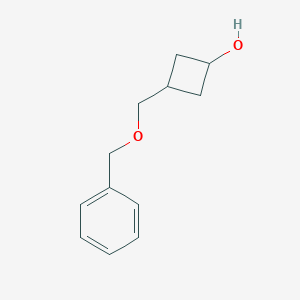

cis-3-Benzyloxymethylcyclobutanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

cis-3-Benzyloxymethylcyclobutanol is a compound of interest in the realm of organic chemistry due to its structural uniqueness and potential applications in synthesis and material science. The compound's structural features, including the cis configuration of the cyclobutanol ring and the presence of a benzyloxymethyl group, contribute to its distinctive chemical properties and reactivity.

Synthesis Analysis

The synthesis of compounds similar to cis-3-Benzyloxymethylcyclobutanol often involves strategic methods to ensure the desired stereochemistry. For instance, the synthesis of closely related cyclobutanols and cyclobutanes can be achieved through asymmetric reductive amination, yielding compounds with high diastereomeric and enantiomeric excesses, indicating the possibility of achieving high stereocontrol in synthesizing cis-3-Benzyloxymethylcyclobutanol analogs (Bisel, Breitling, & Frahm, 1998).

Molecular Structure Analysis

The molecular structure of compounds within this class, including cyclobutanols, is characterized by their cyclobutane core, which can influence their physical and chemical properties significantly. Techniques such as NO experiments and CD spectra can establish the relative cis configuration and absolute stereochemistry, essential for understanding the compound's interactions and reactivity (Bisel, Breitling, & Frahm, 1998).

Chemical Reactions and Properties

The chemical reactivity of cis-3-Benzyloxymethylcyclobutanol and its analogs includes their participation in various organic reactions. For example, the cyclobutanones and cyclobutanols can undergo transformations such as ring opening, functionalization, and rearrangement reactions, demonstrating their versatility in synthetic applications. The stereochemistry of these compounds plays a crucial role in their reactivity and the outcome of these reactions (Fan et al., 2023).

Scientific Research Applications

Scale-Up Synthesis and Application in Material Sciences

Continuous photo flow synthesis has been utilized for the scale-up synthesis of deuterium-labeled cis-cyclobutane derivatives, including cis-3-((benzyloxycarbonyl)methyl-d2)cyclobutane-1,2,4-d3-carboxylic acid, which serves as a building block for the preparation of various biologically active compounds. This methodology facilitates the production of compounds containing the cyclobutane ring system, labeled with deuterium atoms, showcasing the application of cis-3-Benzyloxymethylcyclobutanol derivatives in nonclinical and clinical pharmacokinetic studies through quantitative mass spectrometry analyses (Yamashita, Nishikawa, & Kawamoto, 2019).

Stereochemical Studies in Organic Chemistry

Research has been conducted on the stereochemical effects of 3-substituted cyclobutanones, aiming to understand the factors controlling the stereoselectivity of hydride reductions towards cyclobutanols. This study showcases the relevance of cis-3-Benzyloxymethylcyclobutanol derivatives in elucidating the underlying principles of stereochemistry in organic syntheses. The findings highlight the pivotal role of torsional strain and repulsive electrostatic interactions in determining the selectivity for the cis isomer, contributing to the broader understanding of chemical reactivity and mechanism design (Deraet et al., 2020).

DNA Binding and Anticancer Studies

The synthesis and evaluation of 2-phenyl 1,3-benzodioxole derivatives, including those related to the structural framework of cis-3-Benzyloxymethylcyclobutanol, have been explored for their potential as anticancer, DNA-binding, and antibacterial agents. These studies offer insights into the design and development of new molecules with enhanced biological activities, highlighting the utility of cis-3-Benzyloxymethylcyclobutanol derivatives in medicinal chemistry and drug development processes (Gupta et al., 2016).

Photophysical Properties and Photodynamic Therapy Applications

Dirhodium(II,II) complexes incorporating dppn and related ligands demonstrate significant potential as photodynamic therapy agents. The complexes' ability to bind and photocleave DNA efficiently, coupled with their increased toxicity toward human skin cells upon irradiation with visible light, exemplifies the application of cis-3-Benzyloxymethylcyclobutanol derivatives in developing novel therapeutic strategies. These findings underscore the compound's role in enhancing the efficacy of photodynamic therapy, a treatment modality for various malignancies (Joyce et al., 2010).

Safety And Hazards

While specific safety data for cis-3-Benzyloxymethylcyclobutanol is not available, general safety measures for handling chemicals should be followed. This includes avoiding dust formation, breathing mist, gas or vapours, and contact with skin, eyes, or clothing. Personal protective equipment should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name |

3-(phenylmethoxymethyl)cyclobutan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-12-6-11(7-12)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQOEODTOJCIPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)COCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-3-Benzyloxymethylcyclobutanol | |

CAS RN |

197167-53-6 |

Source

|

| Record name | 3-[(benzyloxy)methyl]cyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone](/img/structure/B67779.png)

![(3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione](/img/structure/B67783.png)

![1-[5-(2-Phenyleth-1-Ynyl)-2-Thienyl]Ethan-1-One](/img/structure/B67793.png)